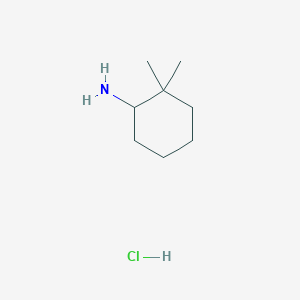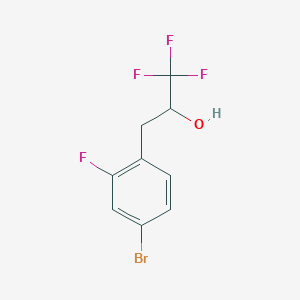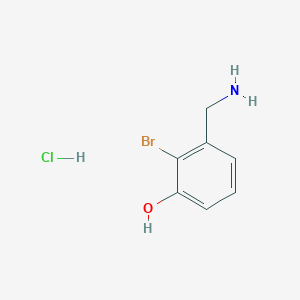
3-(Aminomethyl)-2-bromophenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2-bromophenol hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is characterized by the presence of an aminomethyl group attached to a bromophenol ring, with the hydrochloride salt form enhancing its solubility and stability. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry, biology, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-bromophenol hydrochloride typically involves the bromination of 2-hydroxybenzylamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-2-bromophenol hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The aminomethyl group can be reduced to form primary amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and primary amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Aminomethyl)-2-bromophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-2-bromophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the bromophenol moiety can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid hydrochloride
- 3-Aminomethylphenylboronic acid, pinacol ester hydrochloride
Uniqueness
3-(Aminomethyl)-2-bromophenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminomethyl and bromophenol groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C7H9BrClNO |
|---|---|
Poids moléculaire |
238.51 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-bromophenol;hydrochloride |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-5(4-9)2-1-3-6(7)10;/h1-3,10H,4,9H2;1H |
Clé InChI |
HQSCJXUAKVBSLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)Br)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



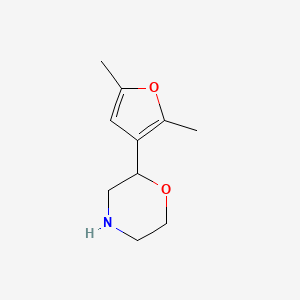
![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
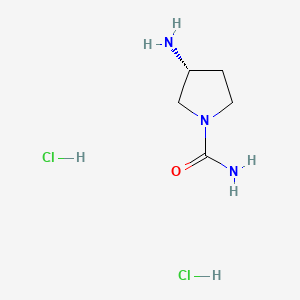
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
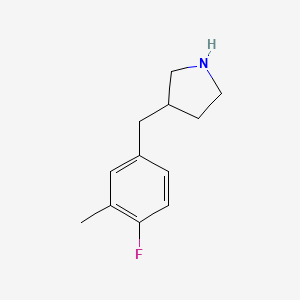
amine](/img/structure/B13588403.png)
